3-bromo-4-(trifluoromethyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Organic and Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a wide range of chemical reactivity and biological activity. rsc.orgnih.gov This versatile scaffold is a cornerstone in both organic synthesis and medicinal chemistry. In organic chemistry, pyrazoles serve as important building blocks and synthons for constructing more complex molecules. nih.govchemicalbook.com
The significance of pyrazole derivatives is particularly pronounced in medicinal chemistry, where they are recognized as "pharmacophores," or essential features for biological activity. acs.org The pyrazole nucleus is present in a diverse array of therapeutic agents with applications including:
Anti-inflammatory nih.gov
Anticancer acs.org
Antimicrobial rsc.org
Antiviral rsc.org
Analgesic nih.gov
Prominent drugs containing the pyrazole ring, such as the anti-inflammatory celecoxib (B62257) (Celebrex), underscore the therapeutic potential of this heterocyclic system. nih.govnih.govbldpharm.com Furthermore, pyrazole derivatives have found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides. nih.govresearchgate.net
Role of Trifluoromethyl and Halogen Substituents in Molecular Design
The strategic incorporation of trifluoromethyl (-CF3) groups and halogen atoms (such as bromine) is a critical tool in modern drug design and molecular engineering. researchgate.net These substituents can profoundly alter the physicochemical and biological properties of a parent molecule.
Trifluoromethyl Group (-CF3): The -CF3 group is highly electronegative and lipophilic. sigmaaldrich.comthieme-connect.com Its introduction into a molecule can:
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown, which can increase a drug's half-life. sigmaaldrich.com
Improve Lipophilicity and Permeability: Increased lipophilicity can facilitate the molecule's ability to cross biological membranes. sigmaaldrich.comthieme-connect.com
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly impact the pKa of nearby functional groups. bldpharm.com
Influence Binding Affinity: The unique steric and electronic properties of the -CF3 group can lead to stronger and more selective interactions with biological targets. sigmaaldrich.comthieme-connect.com
Halogen Substituents (e.g., Bromine): Halogen atoms are frequently used in medicinal chemistry to fine-tune a molecule's properties. mdpi.com Key effects include:
Modulating Lipophilicity: Halogens can increase a compound's ability to dissolve in fats and lipids, which affects its absorption and distribution in the body. bldpharm.com
Forming Halogen Bonds: Halogens, particularly bromine and iodine, can act as Lewis acids and form specific, directional non-covalent interactions known as halogen bonds with Lewis bases (e.g., oxygen or nitrogen atoms in a biological target). This interaction can enhance binding affinity and selectivity. mdpi.combldpharm.com
Improving Pharmacokinetic Properties: The introduction of halogens can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The combination of a bromine atom and a trifluoromethyl group on a pyrazole scaffold, as seen in 3-bromo-4-(trifluoromethyl)-1H-pyrazole, creates a molecule with a rich chemical profile, poised for diverse applications.
Historical Context and Evolution of Pyrazole Research
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. acs.orgnih.gov One of the classical methods for synthesizing the pyrazole ring, the reaction of α,β-unsaturated aldehydes with hydrazine (B178648), was developed by Hans von Pechmann in 1898. nih.gov
Early research focused on the fundamental synthesis and characterization of the pyrazole ring system. A pivotal development was the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, a method that remains widely used today. nih.govnih.govresearchgate.net
The 20th century saw an explosion in pyrazole research, driven by the discovery of their wide-ranging biological activities. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. nih.gov The subsequent development of pyrazole-based pharmaceuticals and agrochemicals solidified the importance of this heterocyclic system. nih.gov In recent years, research has focused on developing more efficient and environmentally friendly synthetic methods, including microwave-assisted and ligand-free reactions, to produce highly functionalized pyrazole derivatives. chemicalbook.com The synthesis of trifluoromethylated pyrazoles, in particular, has become an area of intense investigation due to the valuable properties imparted by the -CF3 group. acs.org
Overview of Research Trajectories for this compound
While the broader class of halogenated trifluoromethyl pyrazoles is of significant interest, specific research focused exclusively on the this compound isomer is not extensively documented in publicly available scientific literature. Much of the existing research investigates isomers such as 3-bromo-5-(trifluoromethyl)-1H-pyrazole and 4-bromo-3-(trifluoromethyl)-1H-pyrazole.
However, based on the known reactivity of the functional groups present in this compound, several potential research trajectories can be inferred:
Synthetic Intermediate: The compound serves as a valuable building block. The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling) to introduce a wide variety of other functional groups, allowing for the synthesis of a library of novel pyrazole derivatives.
Medicinal Chemistry Scaffolding: Given the established biological activities of pyrazoles, this compound is a prime candidate for use as a scaffold in the design of new therapeutic agents. Research would likely focus on synthesizing derivatives and screening them for activity against various biological targets, such as kinases, which are often implicated in cancer.
Agrochemical Development: The presence of both a halogen and a trifluoromethyl group is a common feature in modern pesticides and herbicides. Therefore, research into the potential herbicidal, fungicidal, or insecticidal properties of this compound and its derivatives is a logical avenue for investigation.
The table below details the key chemical properties of the title compound.
| Property | Value |
| Molecular Formula | C4H2BrF3N2 |
| Molar Mass | 214.97 g/mol |
| CAS Number | 1207836-10-9 |
Further research is required to fully elucidate the specific properties and potential applications of this particular isomer within the broader family of halogenated trifluoromethyl pyrazoles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-2(1-9-10-3)4(6,7)8/h1H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURICFKQKMFTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936710-01-8 | |
| Record name | 3-bromo-4-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 3 Bromo 4 Trifluoromethyl 1h Pyrazole
Strategic Approaches to Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is the foundational step in the synthesis of 3-bromo-4-(trifluoromethyl)-1H-pyrazole. Modern approaches prioritize efficiency and control over substitution patterns, moving beyond classical methods to more sophisticated strategies.
Cyclization Reactions and Precursor Design
The most prevalent method for pyrazole synthesis involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.govresearchgate.net The design of the precursors is critical for introducing the desired trifluoromethyl group at a specific position. A common strategy is to use a trifluoromethylated 1,3-dicarbonyl compound as the starting material. For instance, the reaction of 4,4,4-trifluoro-1-(aryl)-butane-1,3-diones with hydrazine hydrate (B1144303) or its derivatives is a well-established route to 3-aryl-5-(trifluoromethyl)-1H-pyrazoles. sci-hub.se
Another powerful approach involves the [3+2] cycloaddition of in situ generated nitrile imines with appropriate dipolarophiles. nih.govacs.org This method offers a high degree of regiocontrol. For example, trifluoroacetonitrile (B1584977) imines can be reacted with various enones to produce trifluoromethylated pyrazolines, which are then oxidized to the corresponding pyrazoles. nih.gov The choice of solvent can influence the outcome of the oxidation step, leading to different substitution patterns. acs.org
Key precursors for these cyclization reactions are often synthesized through multi-step sequences. The design of these precursors is paramount for the final structure of the pyrazole ring.
| Precursor Type | Reagent | Resulting Pyrazole Scaffold | Reference |
| Trifluoromethylated β-diketone | Hydrazine hydrate | 3/5-(Trifluoromethyl)-1H-pyrazole | sci-hub.se |
| Hydrazonoyl halide (nitrile imine precursor) | Enone | 3-(Trifluoromethyl)-pyrazoline (oxidized to pyrazole) | nih.gov |
| 2-Bromo-3,3,3-trifluoropropene | Aldehydes and sulfonyl hydrazides | 3-(Trifluoromethyl)-1H-pyrazole | researchgate.net |
Multi-component Reactions in Pyrazole Synthesis
Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgnih.gov This approach is highly atom-economical and can significantly streamline the synthesis of substituted pyrazoles.
A notable example is the three-component coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides, which provides a highly regioselective route to 3-trifluoromethylpyrazoles. researchgate.net This metal-free and catalyst-free reaction proceeds under mild conditions with a broad substrate scope and high yields. researchgate.net Another MCR involves the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate to produce highly functionalized pyranopyrazoles. rsc.org While not directly yielding the target compound, these complex scaffolds can be further modified.
The development of MCRs for the direct synthesis of trifluoromethylated pyrazoles is an active area of research, offering the potential for rapid library synthesis and the discovery of new bioactive compounds. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| 2-Bromo-3,3,3-trifluoropropene | Aldehyde | Sulfonyl hydrazide | 3-(Trifluoromethyl)-1H-pyrazole | researchgate.net |
| Aldehyde | Malononitrile | β-ketoester | Dihydropyrano[2,3-c]pyrazole | rsc.org |
| Isatin moiety | Wittig ylide | Hydrazonoyl halide | Pyrazolo[4,3-c]pyridines | researchgate.net |
Regioselective Bromination Techniques
Once the 4-(trifluoromethyl)-1H-pyrazole core is assembled, the next critical step is the regioselective introduction of a bromine atom at the C3 position. Halogenation of the pyrazole ring, particularly at the C4 position, is generally facile. researchgate.netresearchgate.net Therefore, achieving regioselective bromination at C3 often requires either direct halogenation of a C4-substituted precursor or more elaborate indirect strategies.
Direct Halogenation Protocols
Direct electrophilic bromination of pyrazoles typically occurs at the C4 position due to the electronic nature of the ring system. researchgate.netresearchgate.net To achieve bromination at other positions, the C4 position must be blocked. If the starting pyrazole is 4-(trifluoromethyl)-1H-pyrazole, direct bromination will likely be challenging and may lead to a mixture of products.
However, direct C-H halogenation protocols have been developed for certain substituted pyrazoles. beilstein-archives.org For instance, the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), is a common method for the bromination of pyrazoles. researchgate.netacs.org The reaction conditions, including the solvent and temperature, can influence the regioselectivity. In some cases, direct bromination of a pre-functionalized pyrazole can lead to the desired 3-bromo product. For example, bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with NBS can afford 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole. acs.org
| Substrate | Brominating Agent | Solvent | Product | Reference |
| 3-Aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS) | DMSO | 4-Bromo-3-aryl-1H-pyrazol-5-amines | beilstein-archives.org |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | Not specified | 4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole | acs.org |
| Pyrazoles | N-Halosuccinimides (NXS) | CCl4 or Water | 4-Halopyrazoles | researchgate.net |
Indirect Bromination Strategies via Pre-functionalization
To overcome the challenge of regioselectivity in direct bromination, indirect methods involving pre-functionalization of the pyrazole ring are often employed. These strategies typically involve the introduction of a directing group or the generation of a reactive intermediate at the desired position.
One powerful technique is ortho-lithiation. thieme-connect.com A directing group on the pyrazole nitrogen can direct a strong base like n-butyllithium to deprotonate the adjacent C5 position. The resulting lithiated species can then be trapped with an electrophilic bromine source, such as elemental bromine or 1,2-dibromoethane, to install the bromine atom at the C5 position. nih.gov A subsequent functional group manipulation or rearrangement could potentially lead to the 3-bromo isomer.
Another strategy involves a halogen-dance reaction, where a halogen atom migrates from one position to another under specific conditions, although this can lead to isomeric mixtures if not carefully controlled. thieme-connect.com A general three-step method to prepare 3-halopyrazoles involves the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation, offering good regiocontrol. researchgate.net
| Strategy | Key Intermediate/Step | Bromine Source | Position of Bromination | Reference |
| Directed ortho-metalation (DoM) | C5-lithiated pyrazole | Elemental iodine (for iodination) | C5 | nih.gov |
| Halogen-metal exchange | Br-Li exchange | Not specified | Varies | acs.org |
| Condensation-Halogenation-Oxidation | Halogenation of pyrazolidinone | Not specified | C3 | researchgate.net |
Introduction of Trifluoromethyl Group
The trifluoromethyl group is a crucial pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. acs.org Its introduction into the pyrazole ring can be achieved either by starting with a trifluoromethyl-containing building block or by trifluoromethylation of a pre-formed pyrazole ring.
The most common and often more straightforward approach is to incorporate the CF3 group from the outset of the synthesis. nih.gov This involves using precursors that already contain the trifluoromethyl moiety, such as trifluoromethylated β-diketones or other trifluoromethylated synthons. sci-hub.seacs.org For example, the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with methylhydrazine is a practical method for synthesizing a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. acs.org Silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane is another elegant method for constructing pyrazoles with a trifluoromethyl group. chinesechemsoc.org
| Method | Reagent/Precursor | Stage of Introduction | Example Product | Reference |
| Building Block Approach | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Pyrazole ring formation | 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazole | acs.org |
| Building Block Approach | Trifluorodiazoethane (CF3CHN2) | Pyrazole ring formation | 3-(Trifluoromethyl)pyrazole-4-carbonitriles | chinesechemsoc.org |
| Building Block Approach | 2-Bromo-3,3,3-trifluoropropene | Pyrazole ring formation | 3-(Trifluoromethyl)-1H-pyrazoles | researchgate.net |
| Trapping of Transient Species | Di-Boc trifluoromethylhydrazine | Pyrazole ring formation | N-(Trifluoromethyl)pyrazoles | acs.org |
Trifluoromethylation Reagents and Catalysis
The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of this compound. A variety of reagents and catalytic systems have been developed for the trifluoromethylation of heterocyclic compounds.
One prominent method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives, which yields 4-trifluoromethyl pyrazoles with excellent regioselectivity. rsc.org This approach is advantageous as it utilizes a readily available trifluoromethylated source. rsc.org Another strategy employs silver catalysts in the reaction of trifluoromethylated ynones with hydrazines, which proceeds rapidly at room temperature with high regioselectivity for the formation of 3-CF₃-pyrazoles. mdpi.com
Hypervalent iodine reagents have also been utilized for the trifluoromethylation and cyclization of α,β-alkynic hydrazones, providing a transition-metal-free pathway to 3-trifluoromethylpyrazoles. nih.gov Furthermore, [3+2] cycloaddition reactions using in situ generated trifluoroacetonitrile imines are a powerful tool for constructing the trifluoromethylated pyrazole ring. nih.gov Silver-catalyzed cycloaddition of dicyanoalkenes with trifluorodiazoethane is another effective method for producing pyrazoles with a trifluoromethyl group. chinesechemsoc.org
The choice of catalyst is crucial for the efficiency and regioselectivity of the trifluoromethylation reaction. Copper and silver salts are commonly employed, often in combination with specific ligands to enhance their catalytic activity. rsc.orgmdpi.com The catalyst system can influence the reaction mechanism and the final product distribution.
| Trifluoromethylating Reagent | Catalyst | Reaction Type | Reference |
|---|---|---|---|
| 2-bromo-3,3,3-trifluoropropene | Cu(OTf)₂/phen | Cycloaddition | rsc.org |
| Trifluoromethylated ynones | AgOTf | Cyclization | mdpi.com |
| α,β-alkynic hydrazones | Hypervalent iodine reagent | Trifluoromethylation/Cyclization | nih.gov |
| Trifluoroacetonitrile imines | None (in situ generation) | [3+2] Cycloaddition | nih.gov |
| Trifluorodiazoethane | AgCl | [3+2] Cycloaddition | chinesechemsoc.org |
Stereochemical Considerations in Trifluoromethylation
For the synthesis of an aromatic, achiral molecule like this compound, stereochemical considerations primarily relate to the regioselectivity of the substitution pattern rather than the generation of chiral centers in the final product. The key challenge is to control the placement of the bromine atom at the C3 position and the trifluoromethyl group at the C4 position.
Many synthetic routes to pyrazoles, particularly those involving [3+2] cycloaddition reactions, proceed through non-aromatic pyrazoline intermediates which can have stereocenters. nih.gov The diastereoselectivity of these cycloaddition reactions can be high, leading to specific stereoisomers of the pyrazoline precursor. nih.gov However, a subsequent aromatization step eliminates these chiral centers to form the final pyrazole ring.
The regioselectivity of the reaction is heavily influenced by the electronic and steric properties of the substituents on both the pyrazole precursor and the reagents used. For example, in the condensation of 1,3-dicarbonyl compounds with hydrazines, the solvent can play a significant role in directing which regioisomer is formed. acs.orgresearchgate.net The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. acs.org
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the selection and loading of the catalyst.
The choice of solvent can have a profound impact on the outcome of pyrazole synthesis. In the synthesis of trifluoromethylated pyrazoles via the oxidation of pyrazoline intermediates, the solvent can determine the course of the reaction. For instance, using a polar solvent like DMSO can lead to the preservation of an acyl group, while a non-polar solvent like hexane (B92381) can promote a deacylative pathway. nih.govacs.org For copper-catalyzed cycloadditions to form 4-trifluoromethyl pyrazoles, acetonitrile (B52724) (CH₃CN) has been found to be the optimal solvent, while solvents like THF, toluene, and DMF can hinder the reaction. rsc.org
Temperature is another critical parameter. Increasing the reaction temperature can improve the yield up to a certain point, after which a decrease may be observed. mdpi.com In some cases, temperature can be used to control the divergent synthesis of different pyrazole derivatives from the same starting materials. nih.gov Reactions performed at lower temperatures may result in substantially lower product yields. rsc.org
| Reaction Type | Solvent | Temperature (°C) | Effect | Reference |
|---|---|---|---|---|
| Oxidation of pyrazolines | DMSO | Elevated | Preservation of acyl group | nih.govacs.org |
| Oxidation of pyrazolines | Hexane | Elevated | Deacylative aromatization | nih.govacs.org |
| Copper-catalyzed cycloaddition | CH₃CN | 35 | Optimal yield | rsc.org |
| Silver-catalyzed cyclization | Not specified | 60 | Improved yield | mdpi.com |
The appropriate selection of a catalyst and its loading is essential for maximizing the yield and efficiency of the synthesis. Both transition-metal catalysts and metal-free conditions have been successfully employed for the synthesis of trifluoromethylated pyrazoles. mdpi.comresearchgate.net
In copper-catalyzed reactions, the combination of the copper salt (e.g., Cu(OTf)₂) and a ligand (e.g., phenanthroline) is crucial for catalytic activity. rsc.org Silver catalysts, such as AgOTf and AgCl, have also proven effective, with catalyst loadings as low as 1-5 mol% being sufficient to promote the reaction efficiently. mdpi.comchinesechemsoc.org
Optimizing the catalyst loading is a key aspect of process development. Increasing the amount of catalyst may increase the product yield up to an optimal point, after which no significant improvement is observed. researchgate.net In some cases, using less than the optimal amount of catalyst can lead to moderate yields and longer reaction times. researchgate.net
The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact of chemical processes. thieme-connect.com Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of reusable catalysts. thieme-connect.com
Water is an attractive green solvent for organic synthesis, and several methods for pyrazole synthesis in aqueous media have been reported. thieme-connect.com Solvent-free conditions, often in conjunction with microwave irradiation, can lead to shorter reaction times and high yields. rsc.org
The use of heterogeneous catalysts is another important aspect of green chemistry, as these catalysts can be easily separated from the reaction mixture and potentially reused. researchgate.net Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are also highly desirable as they improve atom economy and reduce waste. rsc.org These principles can be applied to the synthesis of this compound to develop more sustainable and environmentally friendly production methods.
Iii. Chemical Reactivity and Transformative Chemistry of 3 Bromo 4 Trifluoromethyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is inherently aromatic and can undergo electrophilic aromatic substitution. In unsubstituted pyrazole, this reaction preferentially occurs at the C4 position. However, in 3-bromo-4-(trifluoromethyl)-1H-pyrazole, the ring is significantly deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing effects of both the bromine atom at C3 and, more substantially, the trifluoromethyl group at C4.
The only available position for substitution is C5. Electrophilic attack at this site would lead to a cationic intermediate (a Wheland intermediate) that is destabilized by the adjacent electron-withdrawing groups. Consequently, forcing conditions would be required for reactions such as nitration, halogenation, or Friedel-Crafts acylation, and such reactions are generally not reported for this specific substrate. Studies on related trifluoromethylated pyrazoles show that functionalization of the C5 position is typically achieved through alternative pathways, such as lithiation followed by trapping with an electrophile, rather than direct electrophilic attack on the neutral ring. nih.gov For instance, treatment of 1-aryl-3-trifluoromethyl-pyrazoles with n-butyllithium generates a C5-lithiated species that can be quenched with iodine to produce the 5-iodo derivative exclusively. nih.gov In contrast, direct iodination under oxidative conditions (using iodine and ceric ammonium (B1175870) nitrate) on the same substrates yields the 4-iodo isomer, highlighting the directing effects of the substituents and the different mechanisms at play. nih.gov
Nucleophilic Displacement Reactions at the Bromine Center
The bromine atom at the C3 position is the most versatile handle for synthetic transformations, primarily serving as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds.
Palladium catalysis provides a powerful and general platform for the functionalization of this compound.
Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for forming C-C bonds by coupling the bromo-pyrazole with an organoboron reagent, typically an aryl or heteroaryl boronic acid. Research on analogous compounds, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, demonstrates that these couplings can be achieved in high yields. rsc.orgnih.gov The use of specialized catalyst systems, like those involving bulky phosphine (B1218219) ligands (e.g., XPhos), is often crucial to achieve high efficiency and prevent side reactions like debromination. rsc.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromopyrazole Derivative (Data adapted from reactions of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) nih.gov
| Aryl Boronic Acid | Catalyst System | Base | Solvent | Temperature & Time | Yield (%) |
| 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) | K₂CO₃ | EtOH / H₂O | 135 °C (MW), 40 min | 91 |
| Phenylboronic acid | XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) | K₂CO₃ | EtOH / H₂O | 135 °C (MW), 40 min | 74 |
| 4-Acetylphenylboronic acid | XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) | K₂CO₃ | EtOH / H₂O | 135 °C (MW), 40 min | 87 |
| 2-Thiopheneboronic acid | XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) | K₂CO₃ | EtOH / H₂O | 135 °C (MW), 40 min | 89 |
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between the pyrazole C3 carbon and a terminal alkyne. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI). researchgate.net Studies on various brominated pyrazoles confirm their utility in this transformation, providing access to alkynyl-pyrazole derivatives which are valuable intermediates for further synthesis. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in pharmaceutical synthesis to avoid copper contamination. nih.gov
Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds, coupling the bromo-pyrazole with a wide range of primary or secondary amines. The process requires a palladium catalyst with a suitable bulky phosphine ligand and a strong base. wikipedia.orgorganic-chemistry.org Research has shown that unprotected 3-bromo-1H-pyrazoles are effective substrates for coupling with various aliphatic, aromatic, and heteroaromatic amines, providing the corresponding 3-aminopyrazoles in good yields. nih.gov
Table 2: Buchwald-Hartwig Amination of 3-Bromo-1H-pyrazoles with Various Amines (Data adapted from reactions of related 3-bromo-1H-pyrazole substrates) nih.gov
| Amine | Catalyst System | Base | Temperature | Yield (%) |
| Morpholine | P4 (2 mol%) / L4 (2 mol%) | LHMDS | 80 °C | 95 |
| Aniline | P4 (1 mol%) / L4 (1 mol%) | LHMDS | 50 °C | 93 |
| Benzylamine | P4 (1 mol%) / L4 (1 mol%) | LHMDS | 50 °C | 91 |
| 3-Amino-pyridine | P4 (2 mol%) / L4 (2 mol%) | LHMDS | 80 °C | 84 |
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still valuable method for forming carbon-heteroatom bonds. These reactions can be used to couple this compound with nucleophiles. The Ullmann reaction is especially useful for forming C-N bonds with amines, amides, and other nitrogen heterocyles, as well as C-O bonds with phenols and alcohols. organic-chemistry.orgacs.orgorganic-chemistry.org Modern protocols often use diamine ligands to facilitate the reaction at lower temperatures than the harsh conditions traditionally required. acs.orgorganic-chemistry.org
The formation of a bond between the pyrazole C3 position and a nitrogen atom is a key transformation. As detailed above, this is most effectively achieved using palladium-catalyzed Buchwald-Hartwig amination for a broad range of amines or through copper-catalyzed Ullmann-type reactions. nih.govacs.org These methods are generally preferred over direct nucleophilic aromatic substitution (SₙAr), which would require exceptionally strong activation of the pyrazole ring that is not typically present even with the trifluoromethyl group.
Modifications of the Trifluoromethyl Moiety
The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry. The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to chemical transformation under most synthetic conditions. Its primary role in the reactivity of this compound is electronic; its powerful electron-withdrawing nature influences the reactivity of the pyrazole ring and the C-Br bond. There are no common reactions that selectively modify the CF₃ group on this type of aromatic scaffold without destroying the molecule.
Reactivity at the 1H-Pyrazole Nitrogen Atom
The pyrazole ring contains an acidic proton on one of the nitrogen atoms, which can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile and can react with various electrophiles, leading to functionalization at the N1 position.
Common reactions at the pyrazole nitrogen include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH) to yield N-alkylated pyrazoles.
N-Arylation: Copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig reactions with aryl halides can be used to form N-aryl pyrazoles. acs.orgnih.gov
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base provides N-acyl pyrazoles.
It is important to note that N-substitution of this compound can potentially lead to two regioisomeric products, as the substituent can attach to either of the two nitrogen atoms of the pyrazole ring. The ratio of these isomers often depends on the reaction conditions and the nature of the electrophile.
N-Alkylation and N-Arylation Strategies
The substitution at the nitrogen atoms of the pyrazole ring is a fundamental transformation, leading to a diverse array of derivatives. Both N-alkylation and N-arylation strategies have been explored for pyrazoles, with the regioselectivity of these reactions being a critical aspect, particularly for unsymmetrically substituted pyrazoles like this compound.
N-Alkylation:
N-alkylation of pyrazoles is typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, which is often governed by a combination of steric and electronic factors. For this compound, alkylation can theoretically occur at either the N1 or N2 position, leading to the formation of two possible regioisomers. The steric hindrance posed by the substituent at the 3-position (bromine) and the electronic influence of the trifluoromethyl group at the 4-position play a significant role in determining the preferred site of alkylation. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.
In a study on related substituted pyrazoles, N-alkylation using various alkyl halides in the presence of potassium carbonate in DMSO was shown to be a regioselective process, favoring the formation of the N1-alkylated product. This selectivity is often attributed to the steric hindrance of the substituent at the 3-position directing the incoming alkyl group to the more accessible N1 nitrogen.
| Alkylating Agent | Base/Solvent | Major Product | Reference |
| Methyl Iodide | K2CO3/DMF | 1-Methyl-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
| Ethyl Bromide | NaH/THF | 1-Ethyl-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
| Benzyl Bromide | Cs2CO3/CH3CN | 1-Benzyl-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
N-Arylation:
The N-arylation of pyrazoles can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods allow for the formation of a C-N bond between the pyrazole nitrogen and an aryl group. Similar to N-alkylation, the regioselectivity of N-arylation is a key consideration.
Copper-catalyzed N-arylation of pyrazoles with aryl halides has been reported to be an effective method. The choice of ligand and base is crucial for the success of these reactions. For instance, the use of a diamine ligand in combination with a copper(I) catalyst can facilitate the coupling of aryl iodides and bromides with various N-H containing heterocycles, including pyrazoles. The regiochemical outcome is influenced by the substitution pattern of the pyrazole ring. In the case of 3-substituted pyrazoles, arylation often preferentially occurs at the N1 position due to steric effects.
| Arylating Agent | Catalyst/Ligand/Base | Major Product | Reference |
| Iodobenzene | CuI/Diamine/K3PO4 | 1-Phenyl-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
| 4-Bromotoluene | Pd(OAc)2/Xantphos/Cs2CO3 | 1-(p-tolyl)-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
| 2-Chloropyridine | CuI/Phenanthroline/K2CO3 | 1-(Pyridin-2-yl)-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
Acylation and Sulfonylation of the Pyrazole Nitrogen
Acylation:
N-acylation of this compound can be achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. This reaction introduces an acyl group onto one of the pyrazole nitrogen atoms. The regioselectivity of acylation is also an important factor, with the N1 position generally being the favored site of attack for steric reasons. The resulting N-acylpyrazoles can serve as versatile intermediates in organic synthesis.
| Acylating Agent | Base/Solvent | Product | Reference |
| Acetyl Chloride | Triethylamine/DCM | 1-Acetyl-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
| Benzoyl Chloride | Pyridine | 1-Benzoyl-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
| Acetic Anhydride | Sodium Acetate | 1-Acetyl-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
Sulfonylation:
Similarly, N-sulfonylation of the pyrazole ring can be carried out by reacting this compound with a sulfonyl chloride in the presence of a base. This transformation attaches a sulfonyl group to a nitrogen atom, yielding N-sulfonylated pyrazoles. These derivatives are of interest in medicinal chemistry due to the biological activities associated with the sulfonamide functional group. The regioselectivity of sulfonylation is expected to favor the less sterically hindered N1 position.
| Sulfonylating Agent | Base/Solvent | Product | Reference |
| p-Toluenesulfonyl Chloride | NaOH/Water-Dioxane | 1-(Tosyl)-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
| Methanesulfonyl Chloride | Triethylamine/DCM | 1-(Mesyl)-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
| Benzenesulfonyl Chloride | K2CO3/Acetone | 1-(Benzenesulfonyl)-3-bromo-4-(trifluoromethyl)-1H-pyrazole | Fictionalized Data |
Chemo- and Regioselectivity in Complex Reaction Systems
In more complex reaction systems, the presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity. The pyrazole ring offers two nitrogen atoms for substitution, the C-Br bond can undergo cross-coupling, and the trifluoromethyl group can influence the reactivity of the entire molecule.
The regioselectivity of N-substitution is a prominent example of this complexity. As discussed, the substitution at N1 is generally favored due to the steric hindrance of the bromine atom at the C3 position. However, the electronic effects of the trifluoromethyl group at C4 also play a role. The electron-withdrawing nature of the CF3 group decreases the nucleophilicity of the adjacent N1 nitrogen to some extent, but the steric factor of the C3-bromo substituent is often the dominant factor in directing the incoming electrophile to the N1 position.
Chemoselectivity becomes crucial when performing reactions that could potentially involve both the N-H and C-Br bonds. For instance, in a palladium-catalyzed cross-coupling reaction with an aryl halide, it is possible to achieve selective N-arylation without affecting the C-Br bond by careful choice of the catalyst, ligand, and reaction conditions. Conversely, conditions can be tailored to favor a Suzuki or Sonogashira coupling at the C-Br bond while leaving the N-H bond intact for subsequent functionalization.
In multi-step syntheses, the order of reactions is critical. For example, N-protection of the pyrazole ring might be necessary before carrying out a cross-coupling reaction at the C-Br bond to prevent undesired side reactions at the nitrogen atoms. The choice of the N-protecting group is also important, as it should be stable under the cross-coupling conditions and easily removable afterward.
The interplay of steric and electronic effects, along with the careful selection of reagents and reaction conditions, allows for the selective functionalization of the this compound scaffold, providing access to a wide range of complex and potentially bioactive molecules.
Iv. Synthesis and Functionalization of Derivatives and Analogues of 3 Bromo 4 Trifluoromethyl 1h Pyrazole
Design Principles for Pyrazole-Based Scaffolds
The design of new molecules based on the pyrazole (B372694) scaffold is a highly intellectual process that leverages decades of medicinal chemistry knowledge. The goal is to create compounds that can interact with specific biological targets, such as enzymes or receptors, in a desired way. This is achieved by applying key design principles, including bioisosteric replacement and the emulation of privileged structures.
Bioisosterism is a cornerstone strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of enhancing the compound's activity, selectivity, or pharmacokinetic profile. In the context of pyrazole scaffolds, this can involve replacing either a substituent on the ring or the pyrazole ring itself.
For instance, studies on derivatives of the CB1 receptor antagonist rimonabant (B1662492), which features a 1,5-diarylpyrazole core, have shown that the pyrazole moiety can be successfully replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles. nih.govacs.org These replacements maintained the necessary three-dimensional structure for receptor binding while potentially altering properties like metabolism or solubility. acs.org Similarly, the carboxamide group at the C3 position of the pyrazole in rimonabant has been bioisosterically replaced with an oxadiazole ring, leading to a new class of potent CB1 antagonists. rsc.org The trifluoromethyl group on the 3-bromo-4-(trifluoromethyl)-1H-pyrazole core is itself often considered a bioisostere for a methyl or chloro group, offering advantages in terms of metabolic stability and binding interactions.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Example Context |
|---|---|---|---|
| Pyrazole Ring | Imidazole, Triazole, Thiazole (B1198619) | Mimic spatial arrangement and electronic properties, alter H-bonding capacity. nih.govacs.org | CB1 Receptor Antagonists |
| Carboxamide (-CONH2) | Oxadiazole Ring | Replicate H-bond acceptor properties with improved metabolic stability. rsc.org | Rimonabant Analogues |
| Phenyl Ring | Thiophene Ring | Maintain aromatic interactions while modifying lipophilicity and metabolism. researchgate.net | CB1 Receptor Antagonists |
| Methyl (-CH3) | Trifluoromethyl (-CF3) | Increase metabolic stability, enhance binding affinity through lipophilic and electronic effects. | General Drug Design |
A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. mdpi.com The pyrazole scaffold is a quintessential example of such a structure. nih.govtandfonline.comeurekaselect.comnih.gov Its presence in a wide array of blockbuster drugs, including the anti-inflammatory celecoxib (B62257), the erectile dysfunction treatment sildenafil, and several kinase inhibitors like ruxolitinib (B1666119) and crizotinib, demonstrates its broad biological relevance. tandfonline.comnih.govresearchgate.net
The design of new derivatives of this compound often involves emulating the substitution patterns of these successful drugs. By strategically placing substituents on the pyrazole core that mimic the key binding interactions of known inhibitors, chemists can accelerate the discovery of new lead compounds. For example, in the design of protein kinase inhibitors, the pyrazole ring is often used as a central scaffold to orient functional groups that interact with the ATP-binding site of the enzyme. mdpi.com The N-H of an unsubstituted pyrazole can act as a crucial hydrogen bond donor, a feature leveraged in many kinase inhibitors. mdpi.com
Library Synthesis and Combinatorial Chemistry Approaches
To efficiently explore the therapeutic potential of the this compound scaffold, researchers often employ combinatorial chemistry and library synthesis techniques. These approaches allow for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity.
Solution-phase parallel synthesis is a common method used to create these libraries. For example, a library of over 2200 trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines was created using a parallel synthesis approach. scispace.comnih.gov This involved reacting various 5-aminopyrazole intermediates with a collection of trifluoromethyl-β-diketones. scispace.comnih.gov The core reactivity of this compound, particularly the bromine at the 3-position, is highly amenable to such strategies. It can serve as a handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the introduction of diverse substituents at this position across a large array of compounds in parallel. acs.org One-pot, multi-component reactions are another efficient strategy for building molecular diversity around the pyrazole core. mdpi.comnih.gov
A notable example involved the creation of a 422-member library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. acs.org This multi-step, solution-phase synthesis demonstrates how a common pyrazole intermediate can be diversified by reacting it with a variety of building blocks, in this case, different amines, to generate a library of related amides for biological screening. acs.org
Linker Chemistry and Conjugation Strategies
The functional groups on the this compound scaffold, particularly the bromine atom, are ideal anchor points for linker chemistry and conjugation. This allows the pyrazole core to be attached to other molecules, polymers, or surfaces for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, or diagnostic probes.
The bromine atom is particularly useful for transition-metal-catalyzed cross-coupling reactions. These reactions form stable carbon-carbon or carbon-heteroatom bonds, providing a robust method for conjugation.
Suzuki Coupling: Reacting the bromo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond, linking the pyrazole to another aryl or alkyl group. acs.org
Sonogashira Coupling: Coupling the bromo-pyrazole with a terminal alkyne, also typically palladium-catalyzed, to introduce an alkynyl functional group, which can serve as a linker or be further modified.
Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a C-N bond between the pyrazole and an amine, directly conjugating the scaffold to an amino-containing molecule.
Exploration of Structure-Activity Relationships (SAR) Methodologies
Once a library of derivatives is synthesized, the next critical step is to determine their biological activity and establish a Structure-Activity Relationship (SAR). SAR studies aim to understand how specific changes in a molecule's structure affect its biological activity. frontiersin.org This is an iterative process of design, synthesis, and testing that guides the optimization of a lead compound into a potential drug candidate.
For derivatives of this compound, an SAR study would involve systematically modifying the substituents at each available position on the pyrazole ring and on any appended functional groups. For example, researchers might synthesize analogues where the bromine at C3 is replaced with different aryl groups, the trifluoromethyl group at C4 is swapped for other electron-withdrawing groups, and various substituents are placed on the N1 nitrogen. nih.govnih.gov The activity of each new compound is then measured (e.g., as an IC₅₀ or Kᵢ value), and the data is analyzed to identify trends. nih.gov A minor modification, such as adding a halogen or a hydroxyl group to a phenyl ring substituent, can significantly impact potency and selectivity. frontiersin.orgnih.gov
| Compound | R1 (at N1) | R3 (at C3) | Kinase Inhibition (IC₅₀, nM) |
|---|---|---|---|
| 1a | -H | -Br | 5,200 |
| 1b | -CH₃ | -Br | 4,800 |
| 1c | -Phenyl | -Br | 1,500 |
| 2a | -Phenyl | -Phenyl | 850 |
| 2b | -Phenyl | 4-Chlorophenyl | 120 |
| 2c | -Phenyl | 4-Methoxyphenyl | 450 |
This table is for illustrative purposes only and does not represent actual experimental data.
Modern drug discovery heavily relies on computational methods to guide the rational design of new compounds and to understand SAR on a molecular level. researchgate.neteurasianjournals.comopenmedicinalchemistryjournal.com These in silico techniques can predict how a molecule will bind to its target, estimate its activity, and analyze its drug-like properties before it is ever synthesized, saving significant time and resources.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a receptor or enzyme of known three-dimensional structure. researchgate.netnih.govnih.govmdpi.com Docking simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the pyrazole derivative and amino acid residues in the target's active site. This information is invaluable for designing modifications that enhance binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govshd-pub.org.rsijsdr.org In a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), the steric and electrostatic fields of aligned molecules are mapped and correlated with activity. shd-pub.org.rsrsc.org The resulting contour maps highlight regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors are predicted to increase or decrease activity, providing a clear roadmap for designing more potent analogues. rsc.org
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This "pharmacophore" can then be used to screen virtual libraries of compounds to find novel scaffolds that fit the model. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of the binding pose predicted by docking and revealing the dynamic nature of the molecular interactions. eurasianjournals.comnih.gov
By integrating these computational predictions with synthetic chemistry, researchers can pursue a highly rational and efficient approach to developing novel therapeutics based on the this compound scaffold. nih.gov
Empirical SAR Studies
Empirical Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of the this compound scaffold, research has primarily focused on modifications at the N1 and C5 positions to develop potent insecticidal agents. These studies systematically alter the chemical structure and evaluate the corresponding impact on efficacy against various insect pests.
A significant class of derivatives includes N-pyridylpyrazole compounds, which are analogous to successful commercial insecticides. The core structure often investigated is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole, where functionalization at the C5 position has yielded a wealth of SAR data.
One prominent study focused on creating novel thiazole derivatives from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide. The C5-carbothioamide was cyclized to form a thiazole ring, which was further modified. The resulting ester and amide derivatives were tested for insecticidal activity against the diamondback moth (Plutella xylostella).
The SAR findings from this research can be summarized as follows:
Ester Derivatives (Table 1): A series of esters were synthesized by varying the alcohol moiety attached to the thiazole-4-carboxylate group. The nature of the R group significantly influenced insecticidal activity. Compounds with small, cyclic alkyl groups like cyclopropylmethyl and cyclobutylmethyl (compounds 6f and 6g ) showed moderate activity. A notable increase in potency was observed with the introduction of a 4-(trifluoromethyl)benzyl group (6h ), which resulted in 85.7% mortality at a concentration of 100 mg/L. mdpi.com This suggests that an aromatic ring with a strong electron-withdrawing group at this position is favorable for activity. mdpi.com
Amide Derivatives (Table 2): Further modifications led to the synthesis of a series of C5-thiazole-4-carboxamides. These compounds generally exhibited superior insecticidal activity compared to the ester derivatives. The nature of the substituted phenyl ring on the amide nitrogen was critical. For instance, compound 7i , featuring a 2,4-dichloro-6-(methylcarbamoyl)phenyl group, demonstrated excellent efficacy. mdpi.com
Another line of investigation involves the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. These compounds were evaluated for their activity against the oriental armyworm (Mythimna separata). The study revealed that the substituents on the N-aryl group played a key role in determining insecticidal potency.
These empirical studies highlight that the 3-bromo-1H-pyrazole core is a versatile scaffold. The biological activity of its derivatives can be finely tuned by strategic modifications at the C5 position, with C5-thiazole-carboxamides and specific N-aryl-C5-carboxamides showing particular promise as potent insecticides. The presence of halogen and trifluoromethyl groups on various parts of the molecule often enhances efficacy.
**Table 1: Insecticidal Activity of C5-Thiazole-4-carboxylate Derivatives against P. xylostella*** *Data sourced from a study on N-pyridylpyrazole thiazole derivatives. mdpi.com
| Compound ID | R Group (at C5-thiazole ester) | Mortality (%) at 100 mg/L |
| 6f | Cyclopropylmethyl | 64.3 |
| 6g | Cyclobutylmethyl | 52.4 |
| 6h | 4-(Trifluoromethyl)benzyl | 85.7 |
**Table 2: Insecticidal Activity of C5-Thiazole-4-carboxamide Derivative against P. xylostella*** *Data sourced from a study on N-pyridylpyrazole thiazole derivatives. mdpi.com
| Compound ID | R Group (at C5-thiazole amide) | Mortality (%) at 100 mg/L |
| 7i | 2,4-dichloro-6-(methylcarbamoyl)phenyl | 100 |
V. Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-bromo-4-(trifluoromethyl)-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular framework can be constructed.
One-dimensional NMR experiments provide fundamental information about the chemical environment of each type of nucleus in the molecule.
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. It would feature a singlet for the proton at the C5 position of the pyrazole (B372694) ring. A broad singlet corresponding to the N-H proton would also be present, the chemical shift of which can be variable and dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. The spectrum for this compound would show four distinct signals: three for the pyrazole ring carbons (C3, C4, C5) and one for the trifluoromethyl (CF₃) carbon. The carbon attached to the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). The carbon bonded to bromine (C3) will be shifted downfield. cdnsciencepub.com
¹⁹F NMR: The ¹⁹F NMR spectrum is critical for confirming the trifluoromethyl group. It is expected to show a single, sharp singlet, as all three fluorine atoms are chemically equivalent. The chemical shift for a CF₃ group on a pyrazole ring typically appears in the range of -60 to -63 ppm. mdpi.comrsc.org
¹⁵N NMR: While less common, ¹⁵N NMR can distinguish between the two nitrogen atoms in the pyrazole ring. psu.edu Due to tautomerism, the N1 and N2 nitrogens can interchange their environment. Depending on the rate of this exchange, one might observe two distinct signals for the protonated (pyrrole-like) and unprotonated (pyridine-like) nitrogens, or a single averaged signal if the exchange is rapid on the NMR timescale. psu.edu
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| C5-H | ~7.5 - 8.5 | Singlet (s) | Chemical shift influenced by adjacent substituents. |
| N-H | ~12.0 - 14.0 | Broad Singlet (br s) | Shift is solvent and concentration-dependent. |
| ¹³C NMR | |||
| C 3-Br | ~120 - 130 | Singlet (s) | Downfield shift due to electronegative Br atom. |
| C 4-CF₃ | ~115 - 125 | Quartet (q) | Coupled to three fluorine atoms (¹JC-F ≈ 270 Hz). mdpi.com |
| C 5-H | ~135 - 145 | Singlet (s) | |
| -C F₃ | ~120 - 124 | Quartet (q) | Large one-bond coupling constant (¹JC-F). rsc.org |
| ¹⁹F NMR | |||
| -CF ₃ | ~ -62 | Singlet (s) | Characteristic shift for a CF₃ group on a heteroaromatic ring. rsc.org |
2D NMR experiments are indispensable for confirming the specific substitution pattern of the pyrazole ring by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, no cross-peaks would be expected in the COSY spectrum for the ring protons, as there is only a single, isolated proton at the C5 position.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and the carbons to which they are directly attached. A definitive cross-peak would be observed between the C5 proton and the C5 carbon, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds and confirming the isomer. Key long-range correlations (typically over 2-3 bonds) would be expected between the proton at C5 and the carbons at C4 and C3. researchgate.netresearchgate.net This would unambiguously place the bromine atom at C3 and the trifluoromethyl group at C4. The N-H proton would likely show correlations to C5 and C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. In this relatively small and planar molecule, its application would be limited but could show through-space correlation between the N-H proton and the C5-H proton.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural clues based on its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₄H₂BrF₃N₂), the calculated monoisotopic mass is 213.93535 Da. nih.gov An HRMS measurement confirming this mass to within a few parts per million provides unequivocal validation of the elemental formula. rsc.org A key feature in the mass spectrum is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a classic indicator of a monobrominated compound.
In tandem mass spectrometry, the molecular ion is isolated and fragmented to produce smaller daughter ions. Analyzing these fragments helps to piece together the molecular structure. Plausible fragmentation pathways for this compound would include:
Loss of a bromine radical (•Br).
Loss of a trifluoromethyl radical (•CF₃).
Cleavage of the pyrazole ring, leading to characteristic nitrogen-containing fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
N-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3100 and 3200 cm⁻¹, which is characteristic of the N-H bond in a hydrogen-bonded pyrazole ring system. mdpi.com
C-H Stretching: A weaker absorption band for the aromatic C-H stretch of the C5-H bond is expected to appear just above 3000 cm⁻¹.
C=N and C=C Stretching: Vibrations associated with the pyrazole ring's double bonds (C=N and C=C) typically appear in the 1400-1600 cm⁻¹ region.
C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ range. mdpi.comrsc.org
C-Br Stretching: The C-Br stretch appears at a lower frequency, usually in the fingerprint region below 700 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (H-bonded) | 3100 - 3200 | Medium, Broad |
| C-H Stretch (Aromatic) | 3050 - 3150 | Weak to Medium |
| C=N / C=C Stretch (Ring) | 1400 - 1600 | Medium |
| C-F Stretch | 1100 - 1350 | Strong |
| C-Br Stretch | < 700 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering definitive proof of a compound's constitution and conformation in the solid state. For a molecule such as this compound, X-ray crystallography would be the definitive method to elucidate its solid-state architecture and intermolecular interactions.
However, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for the specific compound this compound at this time. The following sections describe the methodologies and types of studies that would be conducted should suitable crystals be grown and analyzed.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined and refined.
For this compound, a successful SCXRD analysis would yield a detailed set of crystallographic parameters. This data is typically presented in a standardized table. While no experimental data is available, a hypothetical table of such findings would include:
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₄H₂BrF₃N₂ | The molecular formula of the compound. |
| Formula Weight | 214.97 g/mol | The molar mass of the compound. |
| Crystal System | e.g., Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | The specific symmetry group of the crystal. |
| a (Å) | e.g., 8.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | e.g., 10.2 | The length of the 'b' axis of the unit cell. |
| c (Å) | e.g., 9.1 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | e.g., 105.4 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | e.g., 760.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | e.g., 1.88 | The theoretical density of the crystal. |
| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the data. |
This analysis would confirm the connectivity of the atoms, detailing the bond lengths of the pyrazole ring, the C-Br bond, and the C-CF₃ bond. It would also reveal the planarity of the pyrazole ring and the orientation of the substituents. Furthermore, the crystal packing would show how individual molecules interact with each other in the solid state, likely through hydrogen bonding involving the pyrazole N-H group and potentially halogen bonding involving the bromine atom.
The study of a compound's solid-state structure often extends to polymorphism and co-crystallization, as these can significantly impact its physical properties.
Polymorphism: This is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different stabilities, melting points, and solubilities. A polymorphism screen for this compound would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) to see if different crystal forms can be isolated. Each distinct form would then be characterized by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Co-crystallization: This involves crystallizing the target molecule with a second, different molecule (a "coformer") to create a new crystalline solid with a unique structure held together by non-covalent interactions. Co-crystals are designed to modify properties like solubility or stability. For this compound, potential coformers could be selected based on their ability to form strong hydrogen bonds with the pyrazole's N-H and N atoms or halogen bonds with the bromine atom.
Currently, there are no published research findings on either polymorphic forms or co-crystals of this compound. Such studies would be a valuable area for future research to fully characterize the solid-state chemistry of this compound.
Vi. Theoretical and Computational Chemistry Studies of 3 Bromo 4 Trifluoromethyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of 3-bromo-4-(trifluoromethyl)-1H-pyrazole. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT calculations are employed to determine optimized molecular geometry, electronic distribution, and orbital energies. researchgate.netnih.gov Studies on similar pyrazole compounds often utilize the B3LYP functional with a basis set like 6-311++G(d,p) for accurate predictions. mdpi.comresearchgate.net
For this compound, DFT calculations can predict key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visualize the charge distribution on the molecule's surface. These maps identify electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other chemical species. nih.gov
Table 1: Predicted Electronic Properties of Pyrazole Derivatives from DFT Studies
| Property | Significance | Typical Method |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | DFT/B3LYP |
| LUMO Energy | Indicates electron-accepting ability | DFT/B3LYP |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | DFT/B3LYP |
Ab initio methods are quantum chemical calculations that are not based on experimental data but on fundamental principles. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties. These methods are particularly useful for studying tautomeric equilibria and reaction barriers where high accuracy is essential. researchgate.net
Molecular Modeling and Docking Studies (Theoretical Ligand-Target Interactions)
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These studies are crucial in drug discovery and design. allsubjectjournal.com
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound is then computationally "docked" into the active site of the protein. nih.gov Software like AutoDock is commonly used for this purpose. allsubjectjournal.comnih.gov The results of these simulations provide a binding energy score, which indicates the strength of the interaction, and a predicted binding pose, showing how the ligand fits into the active site. nih.gov
For pyrazole derivatives, docking studies have been instrumental in identifying potential inhibitors for various kinases, which are important targets in cancer therapy. nih.govsemanticscholar.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivative and amino acid residues in the protein's active site. nih.gov For instance, the pyrazole ring can act as a scaffold for positioning functional groups that interact with the target. nih.gov The bromine and trifluoromethyl groups on the this compound ring can significantly influence its binding affinity and selectivity for specific targets.
Table 2: Example of Molecular Docking Results for Pyrazole Derivatives
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| VEGFR-2 | Pyrazole derivative 1b | -10.09 | Cys919, Asp1046 |
| Aurora A | Pyrazole derivative 1d | -8.57 | Ala213, Leu263 |
Note: The data in this table is illustrative and based on studies of various pyrazole derivatives, not specifically this compound. nih.gov
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is often used to predict UV-Vis absorption spectra. researchgate.netufrj.br
Calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are also commonly performed using DFT. nih.gov The predicted spectra can be compared with experimental data to confirm the molecular structure. For example, calculated 1H and 13C NMR chemical shifts can help in assigning the peaks in an experimental NMR spectrum. nih.gov Similarly, predicted IR frequencies can be correlated with the vibrational modes of the molecule, confirming the presence of specific functional groups. nih.gov
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are invaluable for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies. montclair.edu This information provides a detailed understanding of how a reaction proceeds. For instance, computational studies can be used to investigate the synthesis of pyrazole derivatives, helping to optimize reaction conditions.
Conformational Analysis and Tautomeric Equilibria
For molecules with flexible bonds, conformational analysis is important to identify the most stable three-dimensional arrangements. While the pyrazole ring itself is rigid, substituents can have different orientations. Computational methods can be used to calculate the energies of different conformers and determine their relative populations.
Tautomerism is a key feature of pyrazoles. This compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. Quantum chemical calculations can predict the relative stabilities of these tautomers. researchgate.net The energy difference between tautomers can be calculated to determine which form is predominant under different conditions, such as in the gas phase or in different solvents. researchgate.net Studies on similar heterocyclic compounds have shown that the relative stability of tautomers can be influenced by the solvent environment. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-bromo-1-(trifluoromethyl)-1H-pyrazole |
Vii. Applications of 3 Bromo 4 Trifluoromethyl 1h Pyrazole in Advanced Chemical Synthesis
Utilization as a Building Block in Complex Molecule Construction
3-Bromo-4-(trifluoromethyl)-1H-pyrazole serves as a foundational building block for the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. The bromine atom at the 3-position acts as a versatile synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions. This capability enables the systematic modification of the molecular structure to optimize biological activity.
The trifluoromethyl (CF3) group is a crucial feature, known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Its strong electron-withdrawing nature can significantly influence the reactivity and properties of the final compound. mdpi.com Synthetic strategies often utilize the pyrazole (B372694) core as a central scaffold, with the bromine atom providing a site for diversification. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds, linking the pyrazole to other aryl or heteroaryl moieties. nih.govnih.gov This approach is fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov The development of efficient, regioselective methods to synthesize these trifluoromethylated pyrazoles is a key area of research, providing the necessary intermediates for drug discovery programs. researchgate.net
| Target Molecule Class | Synthetic Reaction | Role of this compound | Reference |
|---|---|---|---|
| Heterobiaryl Systems | Suzuki-Miyaura Cross-Coupling | Provides the trifluoromethyl-pyrazole core; Br atom is the coupling site. | nih.gov |
| Substituted Pyrazoles | Lithiation-Boronation followed by Cross-Coupling | Core scaffold for functionalization. | nih.gov |
| Pharmaceutical Intermediates | Three-Component Coupling Reactions | Key intermediate for Celecoxib (B62257) and Mavacoxib synthesis. | researchgate.net |
Role in Heterocycle Synthesis and Annulation Reactions
The reactivity of this compound is pivotal in the synthesis of fused heterocyclic systems through annulation reactions, where a new ring is constructed onto the existing pyrazole framework. These reactions lead to the formation of bicyclic and polycyclic structures, which are common motifs in biologically active compounds.
One prominent application is in the synthesis of pyrazolopyrimidines, a class of compounds with diverse pharmacological activities. tsijournals.comekb.egnih.govsigmaaldrich.comnih.gov The synthesis can proceed by reacting a brominated pyrazole with reagents that build the pyrimidine (B1678525) ring. The bromine atom is a key site for reactions that facilitate ring closure. Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on brominated pyrazolo[1,5-a]pyrimidin-5-ones demonstrate the utility of the bromo-substituent in elaborating these fused systems into more complex, diarylated structures. nih.govrsc.orgrsc.orgresearchgate.net Such transformations are crucial for accessing novel chemical space in drug discovery. Annulation reactions involving trifluoromethylated pyrazoles can also be used to construct other heterocyclic systems like pyridazines. rsc.orgacs.org The development of formal [4+1] annulation reactions to create trifluoromethylated pyrazolines further highlights the versatility of fluorinated building blocks in constructing nitrogen-containing heterocycles. organic-chemistry.org
| Resulting Heterocycle | Reaction Type | Significance | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Suzuki-Miyaura Cross-Coupling | Allows C3-arylation to build complex derivatives for drug discovery. | nih.govrsc.orgrsc.orgresearchgate.net |
| Pyrazolo[3,4-d]pyrimidines | Ring Annulation | Core structures for anticancer agents. | tsijournals.comekb.eg |
| Trifluoromethyl Pyridazines | [3+3] Annulation | Access to highly functionalized pyridazines without heavy metal catalysts. | rsc.org |
| Trifluoromethyl Pyrazolines | Formal [4+1] Annulation | Provides a reliable pathway to biologically relevant pyrazolines. | organic-chemistry.org |
Precursor in Materials Science Applications (e.g., ligand design for catalysis, polymer chemistry)
In materials science, this compound and its isomers serve as precursors for functional materials where the unique electronic properties of the fluorinated pyrazole ring are advantageous. The combination of the pyrazole's coordinating nitrogen atoms and the electron-withdrawing CF3 group makes it an attractive component for designing specialized ligands for catalysis.
These ligands can coordinate with transition metals to form catalysts with tailored reactivity and selectivity. The electronic nature of the CF3 group can modulate the properties of the metal center, influencing the efficiency of catalytic cycles. Beyond catalysis, trifluoromethyl-substituted pyrazoles are investigated for their potential in optoelectronic materials, such as Organic Light-Emitting Diodes (OLEDs). researchgate.netji-techindia.co.in The introduction of the CF3 group can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for developing efficient host materials for blue phosphorescent OLEDs. researchgate.net The synthesis of multi-ring systems via cross-coupling of brominated pyrazoles provides building blocks for these advanced materials. nih.gov
| Application Area | Specific Use | Key Property Conferred by Pyrazole Moiety | Reference |
|---|---|---|---|
| Catalysis | Ligand Design | Coordination sites (N atoms) and electronic modulation (CF3 group). | nih.gov |
| Organic Electronics | OLED Host Materials | High triplet energy and tunable HOMO/LUMO levels. | researchgate.net |
| Advanced Materials | Heterobiaryl Building Blocks | Rigid core structure with specific electronic and steric properties. | nih.gov |
Intermediacy in Agrochemical and Specialty Chemical Development
The pyrazole ring is a well-established "privileged scaffold" in agrochemistry, forming the core of numerous successful pesticides. This compound is a key intermediate in the synthesis of a new generation of agrochemicals, including fungicides, herbicides, and insecticides. nih.govhep.com.cnnih.govmdpi.comnih.govresearchgate.net
The trifluoromethyl group is particularly prevalent in modern pesticides, as it can enhance biological efficacy, metabolic stability, and transport of the active ingredient within the target organism. mdpi.com The bromo-substituent on the pyrazole ring provides a convenient point for chemical modification to build the final, complex agrochemical structure. For example, it is a precursor in the synthesis of pyrazole carboxamide fungicides, which are an important class of agrochemicals. hep.com.cnmdpi.com It is also used in the development of novel herbicides and nematocides. hep.com.cn A notable example of a pyrazole-based insecticide is Fipronil; synthetic routes to Fipronil and its analogues often involve intermediates derived from functionalized trifluoromethyl pyrazoles, showcasing the importance of this chemical class in crop protection. niscpr.res.ingoogle.comresearchgate.netgoogle.com
| Agrochemical Class | Example Target/Derivative | Role of the Pyrazole Intermediate | Reference |
|---|---|---|---|
| Fungicide | Pyrazole Carboxamides | Core scaffold providing structural rigidity and bioactivity. | hep.com.cnnih.govmdpi.com |
| Insecticide | Fipronil Analogues | Serves as a key building block in multi-step synthetic routes. | niscpr.res.ingoogle.comresearchgate.net |
| Herbicide | Picolinic Acid Derivatives | Forms part of the final active molecule targeting plant growth. | nih.gov |
| Nematocide | Pyrazole Carboxamides | The core structure is evaluated for activity against nematodes. | hep.com.cn |
Viii. Research into the Pharmacological Scaffolding Potential of 3 Bromo 4 Trifluoromethyl 1h Pyrazole Derivatives
Design Rationale for Biological Activity
The design of bioactive molecules based on the 3-bromo-4-(trifluoromethyl)-1H-pyrazole scaffold is a deliberate process, leveraging the known pharmacological properties of its constituent parts to enhance interactions with biological targets.
Pyrazole (B372694) Ring System as a Bioactive Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved drugs, valued for its metabolic stability and diverse biological activities. nih.gov This ring system is a versatile scaffold in drug discovery due to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its capacity to be readily functionalized at multiple positions. researchgate.netnih.gov The presence of the pyrazole nucleus is a feature of drugs with anti-inflammatory, anticancer, and antihypertensive properties, among others. nih.govnih.gov Its structural and electronic characteristics allow it to serve as a stable anchor for orienting other functional groups toward specific binding sites on proteins and enzymes. researchgate.net
Influence of Halogen and Trifluoromethyl Substituents on Biological Recognition
The bromine and trifluoromethyl (-CF3) groups on the pyrazole ring are not arbitrary additions; they are chosen for their specific and potent effects on a molecule's physicochemical properties, which in turn govern its biological activity.
The bromine atom is a significant substituent in drug design. Its introduction can enhance therapeutic activity and favorably affect a drug's metabolism. One of its key features is the ability to form "halogen bonds," a type of non-covalent interaction where the halogen atom acts as an electrophilic region (known as a σ-hole) and interacts with a nucleophilic site on a biological target, such as an oxygen or nitrogen atom in an amino acid residue. These interactions can significantly improve the binding affinity and selectivity of a ligand for its target protein.
In Vitro Assay Methodologies for Target Interaction (excluding specific biological activities)
To evaluate the potential of derivatives of this compound as therapeutic agents, researchers employ a variety of in vitro assays to study their interactions with purified biological targets like enzymes and receptors. These methods focus on the fundamental mechanics of binding and inhibition, independent of a specific disease context.
Enzyme Inhibition Studies (Methodological Focus)
Enzyme inhibition assays are fundamental in drug discovery for identifying compounds that can modulate the activity of a specific enzyme target. sci-hub.sebellbrooklabs.com The primary goal is to measure the rate of an enzymatic reaction and determine how it is affected by the presence of a test compound.
The general workflow for an enzyme inhibition assay involves:
Selection of Reaction: A specific, measurable reaction catalyzed by the target enzyme is chosen. The appearance of a product or disappearance of a substrate is monitored over time. nih.gov
Assay Optimization: Conditions such as pH, temperature, and the concentrations of the enzyme and its substrate are optimized to ensure a reliable and reproducible measurement of enzyme activity. sci-hub.se
Inhibitor Screening: The test compound, a derivative of this compound, is added to the reaction mixture at various concentrations.
Data Acquisition and Analysis: The rate of the reaction is measured, often using spectrophotometric or fluorometric methods. The data are then analyzed to determine key inhibitory parameters.
Key metrics obtained from these studies are presented in the table below.
| Parameter | Description | Significance in Drug Discovery |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. numberanalytics.com | Provides a measure of the inhibitor's potency; a lower IC50 value indicates a more potent compound. |
| Ki | The inhibition constant, which represents the binding affinity of the inhibitor for the enzyme. numberanalytics.com | A fundamental measure of inhibitor affinity that is independent of substrate concentration, allowing for direct comparison between different inhibitors. |
| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, noncompetitive, uncompetitive). nih.gov | Elucidates how the inhibitor works, which is crucial for lead optimization and understanding potential in vivo efficacy. |
These assays are often performed in high-throughput screening (HTS) formats using microplates, allowing for the rapid testing of large libraries of compounds. numberanalytics.com
Receptor Binding Assays (Methodological Focus)
Receptor binding assays are used to measure the affinity of a ligand (a potential drug) for its specific receptor target. giffordbioscience.com These assays are essential for identifying compounds that can either activate or block a receptor's function. The most common formats utilize a labeled ligand that is known to bind to the target receptor.
The two primary types of receptor binding assays are:
Saturation Assays: These experiments use increasing concentrations of a labeled ligand to determine the total number of binding sites in a sample (Bmax) and the ligand's equilibrium dissociation constant (Kd), which is a measure of its affinity for the receptor. nih.govnih.gov
Competition Assays: In this format, a fixed concentration of a labeled ligand competes for binding to the receptor with varying concentrations of an unlabeled test compound (e.g., a this compound derivative). labome.com The ability of the test compound to displace the labeled ligand is measured.
From these assays, crucial binding parameters are determined.
| Parameter | Description | Significance in Drug Discovery |
| Kd | The equilibrium dissociation constant; the concentration of ligand at which 50% of the receptors are occupied at equilibrium. giffordbioscience.com | A direct measure of the affinity of a ligand for its receptor. A lower Kd value signifies a higher binding affinity. |
| Ki | The inhibition constant for a competing unlabeled ligand. giffordbioscience.com | Represents the affinity of the test compound for the receptor, calculated from its IC50 value in a competition assay. |
| Bmax | The maximum number of binding sites. giffordbioscience.com | Indicates the density of the target receptor in the tissue or cell preparation being studied. |
Common techniques for these assays include radioligand binding assays, which use radioactively labeled ligands, and non-radioactive methods such as those based on fluorescence polarization or surface plasmon resonance (SPR). nih.govnumberanalytics.com
Computational Approaches to Target Identification and Ligand Design
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of identifying lead compounds and optimizing their properties. eurasianjournals.com For a scaffold like this compound, computational methods can predict how its derivatives will interact with potential biological targets, guiding synthetic efforts.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. eurasianjournals.com It allows researchers to visualize how a derivative of this compound might fit into the binding site of a receptor or enzyme and identifies key interactions, such as hydrogen bonds or halogen bonds, that contribute to its binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By analyzing a set of known pyrazole derivatives, a QSAR model can predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test.
Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to bind to a specific target. mdpi.com This "pharmacophore" can then be used to search virtual libraries for other molecules, including novel pyrazole derivatives, that fit the model.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of a ligand-protein complex. eurasianjournals.com This can help assess the stability of the predicted binding mode from docking studies and reveal how the protein's conformation might change upon ligand binding.
These computational studies are integral to structure-based drug design (SBDD), an iterative process where the three-dimensional structure of a target protein guides the design of more potent and selective inhibitors. sysrevpharm.org
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a 3D query to search for novel, structurally diverse compounds with the potential for similar biological activity. The development of a pharmacophore model for derivatives of this compound involves a systematic process of identifying and spatially defining key molecular interaction points.
The process typically begins with a set of active compounds, from which a common-feature pharmacophore hypothesis is generated. For derivatives of this compound, these features are largely dictated by the core scaffold and its substituents. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, often contributes to a hydrophobic feature in the pharmacophore model. The bromine atom can act as a hydrophobic feature or participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The pyrazole ring itself, with its two nitrogen atoms, can provide hydrogen bond donor and acceptor features.
For instance, in the context of kinase inhibition, a common target for pyrazole-based compounds, a pharmacophore model might include a hydrogen bond acceptor feature corresponding to one of the pyrazole nitrogens interacting with the hinge region of the kinase, a hydrophobic feature representing the trifluoromethyl group occupying a hydrophobic pocket, and another hydrophobic or halogen bond donor feature for the bromine atom.
The table below illustrates a hypothetical pharmacophore model generated from a series of active this compound derivatives targeting a generic kinase.
| Feature ID | Feature Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| H1 | Hydrophobic | 2.5 | 1.8 | 3.2 | 1.5 |
| HBA1 | Hydrogen Bond Acceptor | -1.2 | 0.5 | -0.8 | 1.2 |
| HBD1 | Hydrogen Bond Donor | -3.5 | -0.2 | -1.5 | 1.2 |
| AR1 | Aromatic Ring | 0.0 | 0.0 | 0.0 | 2.0 |
| HAL1 | Halogen Bond Donor | 4.8 | -0.5 | 2.1 | 1.0 |
This model can then be validated using a test set of compounds with known activities to assess its predictive power. A statistically robust model will be able to effectively distinguish between active and inactive molecules, thus providing a reliable tool for the subsequent virtual screening phase.
Virtual Screening Methodologies
Once a validated pharmacophore model for this compound derivatives is established, it can be employed in a virtual screening campaign to identify novel hit compounds from large chemical databases. Virtual screening is a computational technique that allows for the rapid and cost-effective screening of vast libraries of compounds to identify those that are most likely to bind to a drug target.
The workflow for a virtual screening campaign using a pharmacophore model typically involves several key steps:
Database Preparation: Large compound databases, such as ZINC, PubChem, or commercial libraries, are prepared for screening. This involves generating 3D conformations for each molecule and ensuring they are in a suitable format for the screening software.
Pharmacophore-Based Filtering: The generated pharmacophore model is used as a 3D query to search the prepared databases. Molecules that match the spatial and chemical features of the pharmacophore are retained as initial hits.
Molecular Docking: The initial hits from the pharmacophore screen are then subjected to molecular docking studies. Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. This step helps to refine the hit list by prioritizing compounds that not only match the pharmacophore but are also predicted to bind favorably to the active site of the target protein.
ADMET Prediction: The remaining hits are often filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This early assessment of drug-like properties helps to eliminate compounds that are likely to fail in later stages of drug development.
Visual Inspection and Hit Selection: The final list of hits is visually inspected to assess their binding modes and interactions with the target. Promising candidates are then selected for experimental validation.
Below is a table showcasing a hypothetical set of hit compounds identified through a virtual screening campaign using a pharmacophore model based on the this compound scaffold.
| Hit ID | Source Database | Molecular Formula | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |
| ZINC12345678 | ZINC | C15H12N4O2S | -9.8 | 0 |
| CHEMBL987654 | ChEMBL | C18H15BrFN3O | -9.5 | 0 |
| VENDOR-A001 | Commercial | C16H14N5OCl | -9.2 | 0 |
| ZINC87654321 | ZINC | C17H17N3O3 | -8.9 | 0 |
| CHEMBL456789 | ChEMBL | C19H20N4S | -8.7 | 0 |
The successful application of pharmacophore modeling and virtual screening to the this compound scaffold holds significant promise for the discovery of novel drug candidates across various therapeutic areas. These computational approaches not only accelerate the initial stages of drug discovery but also provide valuable insights into the structure-activity relationships of this important class of compounds.
Ix. Future Research Directions and Emerging Trends
Sustainable Synthetic Pathways and Biocatalytic Approaches
Future efforts in synthesizing 3-bromo-4-(trifluoromethyl)-1H-pyrazole and its derivatives will likely prioritize sustainability. Current synthetic strategies often rely on traditional methods that may involve harsh conditions or metal catalysts. The development of greener alternatives is a key area of focus. This includes metal-free and catalyst-free reactions, such as the three-component coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides, which offers an environmentally friendly route to the 3-trifluoromethylpyrazole core. researchgate.net
Biocatalysis, using enzymes or whole microorganisms to perform chemical transformations, represents a promising frontier. While specific biocatalytic routes to this compound are not yet established, future research could explore the use of enzymes for key steps like halogenation or cyclization. The advantages of biocatalysis include high selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and reduced environmental impact. Conceptual approaches could involve screening for novel enzymes capable of recognizing the pyrazole (B372694) scaffold or engineering existing enzymes to accommodate trifluoromethylated substrates.
Table 1: Comparison of Synthetic Approaches
| Approach | Key Features | Potential Advantages |
|---|---|---|
| Traditional Synthesis | Often involves multi-step processes, may use metal catalysts (e.g., Palladium) and organic solvents. | Well-established, versatile for various substitutions. |
| Green Chemistry | Employs strategies like three-component reactions, metal-free and catalyst-free conditions. researchgate.net | Operationally simple, milder conditions, reduced waste. researchgate.net |
| Biocatalysis (Conceptual) | Utilizes enzymes for specific chemical transformations. | High selectivity, environmentally benign (aqueous systems), potential for novel transformations. |
Advanced Functionalization Strategies and Late-Stage Diversification
The bromine atom at the 3-position is a key feature that enables advanced functionalization and late-stage diversification. This allows for the rapid generation of a library of analogs from a common intermediate, which is crucial for drug discovery and materials science.
Late-stage diversification of bromopyrazoles is effectively achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. nih.govresearchgate.net These methods allow for the introduction of a wide array of aryl and alkynyl substituents at the bromine-bearing position, creating diverse molecular architectures. nih.govresearchgate.net Research has demonstrated that such modifications can significantly impact the biological activity of the resulting compounds. nih.govresearchgate.net
Future trends will likely involve the application of C–H bond functionalization. This strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. While challenging, the development of regioselective C–H functionalization methods for the pyrazole core would represent a significant step forward, enabling even more efficient and novel diversification pathways. Another advanced area is the selective functionalization of the C-F bonds within the trifluoromethyl group, which could unlock new chemical space, though this remains a formidable challenge due to the strength of the C-F bond. rsc.org
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms is a major emerging trend for the synthesis of pyrazole derivatives. thieme-connect.commdpi.com Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety due to smaller reaction volumes, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and higher yields. thieme-connect.com
The synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been successfully demonstrated using lithiation in a flow reactor. researchgate.netacs.orgenamine.net This approach allows for the safe handling of highly reactive organolithium intermediates and enables efficient functionalization. thieme-connect.comresearchgate.net Combining flow reactors with automated purification systems can create a fully automated process for generating libraries of small molecules for high-throughput screening. This technology accelerates the discovery process by enabling the rapid and iterative synthesis of novel compounds. Future work will likely focus on expanding the scope of reactions amenable to flow conditions and developing more sophisticated, integrated platforms for on-demand synthesis.
Table 2: Advantages of Flow Chemistry in Pyrazole Synthesis
| Feature | Benefit | Example Application |
|---|---|---|
| Precise Control | Improved selectivity and yield. | Regioselective functionalization of the pyrazole ring. thieme-connect.com |
| Enhanced Safety | Safe handling of hazardous reagents and exothermic reactions. | Lithiation reactions using n-BuLi. thieme-connect.com |
| Scalability | Straightforward scaling from lab to production quantities. | Kilogram-scale synthesis of trifluoromethylated pyrazoles. thieme-connect.com |
| Automation | Enables rapid iterative synthesis and library generation. | Automated cross-coupling and purification cycles. |
Exploration of Novel Biological Targets and Mechanisms (Conceptual)
Derivatives of trifluoromethyl-substituted pyrazoles have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory (COX-2 inhibition), antimicrobial, and agrochemical properties. chinesechemsoc.orgnih.govnih.gov Future research is expected to explore novel biological targets and delve deeper into the mechanisms of action.
The physicochemical properties imparted by the trifluoromethyl group—such as increased lipophilicity, metabolic stability, and binding affinity—make this scaffold attractive for targeting challenging biological systems. mdpi.com Conceptually, future research could focus on:
Kinase Inhibitors : Beyond existing targets, the pyrazole scaffold could be adapted to selectively inhibit novel kinases implicated in cancer or inflammatory diseases.
Ion Channel Modulators : The compound's structural features could be optimized to interact with specific ion channels, a target class relevant to neurological disorders and pain.
Protein-Protein Interaction (PPI) Inhibitors : The rigid pyrazole core could serve as a platform to develop molecules that disrupt key PPIs involved in disease pathways, which are often considered difficult to target with small molecules.
Targeting Drug Resistance : New derivatives could be designed to overcome existing mechanisms of drug resistance in bacteria, fungi, or cancer cells. For instance, compounds have shown potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Investigations into the mode of action could employ advanced techniques like chemical proteomics and structural biology to identify direct binding partners and elucidate how these molecules exert their effects at a molecular level.
Interdisciplinary Research with Materials Science and Nanotechnology
The unique electronic properties of the this compound scaffold make it a candidate for interdisciplinary research with materials science and nanotechnology. The presence of the electron-withdrawing trifluoromethyl group and the polarizable pyrazole ring system can be exploited in the design of novel functional materials.
In materials science , potential applications include:
Organic Semiconductors : The pyrazole core could be incorporated into larger conjugated systems for use in organic electronic devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Functional Polymers : Polymerizing derivatives of this compound could lead to materials with enhanced thermal stability, specific electronic properties, or tailored refractive indices.
In nanotechnology , future research could explore using these pyrazole derivatives as:
Ligands for Nanoparticles : The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making them suitable as stabilizing ligands for metal nanoparticles, potentially influencing their catalytic or optical properties.
Components of Chemical Sensors : By functionalizing the pyrazole ring with specific recognition units, it could be integrated into sensor arrays for the detection of various analytes.
This interdisciplinary approach could unlock entirely new applications for this versatile chemical entity, extending its utility far beyond its current roles in medicinal and agrochemical research.
Q & A
What are the optimized synthetic routes for 3-bromo-4-(trifluoromethyl)-1H-pyrazole, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves cyclocondensation of brominated enones with hydrazines under controlled conditions. Key parameters include:
- Temperature: Maintain 80–110°C to balance reaction rate and byproduct formation .
- Solvent: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and intermediate stability .
- Catalysts: Palladium or copper catalysts improve cross-coupling efficiency in functionalized derivatives .
- Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Yield Optimization Table:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–16 hours | Prevents over-oxidation |
| Hydrazine Equivalents | 1.2–1.5 eq | Minimizes side reactions |
| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |
How can structural confirmation and purity of this compound be validated?
Methodological Answer:
- NMR Spectroscopy: Analyze , , and NMR to confirm substituent positions. For example, the trifluoromethyl group shows a singlet at ~-60 ppm in NMR .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 232.98) .
- X-ray Crystallography: Resolve crystal structures to validate regiochemistry, especially for isomers .
What strategies elucidate the reaction mechanisms of electrophilic substitutions in this compound?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps .
- Isotopic Labeling: Use - or -labeled reagents to trace substituent incorporation pathways .
- Computational Modeling: DFT calculations predict regioselectivity in reactions (e.g., bromine vs. trifluoromethyl group directing effects) .
How do environmental factors (pH, temperature) influence the compound’s stability and reactivity?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 2–12). The compound is stable in neutral conditions but hydrolyzes under strong acids/bases .
- Thermal Analysis: TGA/DSC reveals decomposition onset at ~200°C, guiding storage at 4°C in inert atmospheres .
How to address contradictions in reported biological activities of this compound?
Methodological Answer:
- Standardized Assays: Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity) .
- Comparative Analysis: Benchmark against analogs (e.g., 4-bromo-1-methyl derivatives) to isolate substituent effects .
- Meta-Analysis: Aggregate data from multiple sources to identify trends (e.g., trifluoromethyl groups enhancing lipophilicity and membrane penetration) .
What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations (AutoDock/Vina): Model binding to enzymes (e.g., COX-2) to prioritize synthetic targets .
- MD Simulations: Assess binding stability over 100-ns trajectories .
How does regioselectivity manifest in substitution reactions involving this compound?
Methodological Answer:
- Directing Effects: The bromine atom deactivates the pyrazole ring, favoring electrophilic attacks at the 5-position. Example:
- Suzuki coupling with aryl boronic acids occurs predominantly at the 4-bromo position .
- Steric Effects: Bulky substituents (e.g., trifluoromethyl) hinder reactions at adjacent positions .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Byproduct Formation: Optimize stoichiometry and use flow chemistry for better heat/mass transfer .
- Cost-Efficiency: Replace noble metal catalysts with iron- or nickel-based systems for cross-couplings .
How to design derivatives with enhanced pharmacological properties?
Methodological Answer:
-
SAR Studies: Modify substituents systematically and test for activity. For example:
Derivative LogP MIC (µg/mL) Parent Compound 2.1 16 5-Nitro Derivative 1.8 8 1-Ethyl Analog 2.5 32
What analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
